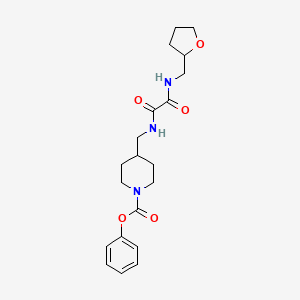

![molecular formula C23H25FN4O2S B2548321 N-cyclopentyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1242860-86-1](/img/structure/B2548321.png)

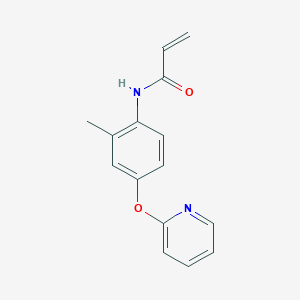

N-cyclopentyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclopentyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide” is a chemical compound with the molecular formula C23H25FN4O2S .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines were dissolved in isopropanol, and a few drops of concentrated HCl were added. The mixtures were refluxed for 12–48 hours, allowed to reach room temperature, and water was added to precipitate out the products .Applications De Recherche Scientifique

Discovery of Selective Met Kinase Inhibitors

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, analogs of the specified compound, have been identified as potent and selective inhibitors of the Met kinase superfamily. These inhibitors demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, suggesting their potential as cancer therapeutics (Schroeder et al., 2009).

Anti-Angiogenic and DNA Cleavage Activities

A series of novel piperidine-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, suggesting their application in cancer therapy by blocking blood vessel formation and exerting cytotoxic effects (Kambappa et al., 2017).

Antimycobacterial Activity

Spiro-piperidin-4-ones synthesized through an atom-economic and stereoselective process exhibited potent in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This indicates their potential for treating tuberculosis (Kumar et al., 2008).

Antimicrobial Activity

Novel pyridothienopyrimidines and pyridothienotriazines were synthesized and showed significant in vitro antimicrobial activities, suggesting their utility as antimicrobial agents (Abdel-rahman et al., 2002).

Synthesis of N,S-Containing Heterocycles

Aminomethylation of piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate led to the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, expanding the scope of synthesizing N,S-containing heterocycles for various biological applications (Dotsenko et al., 2012).

Propriétés

IUPAC Name |

N-cyclopentyl-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O2S/c24-18-8-4-3-7-16(18)17-13-31-20-19(17)26-23(27-22(20)30)28-11-9-14(10-12-28)21(29)25-15-5-1-2-6-15/h3-4,7-8,13-15H,1-2,5-6,9-12H2,(H,25,29)(H,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVURZZSFDTDFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide](/img/structure/B2548240.png)

![Ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2548243.png)

![N-benzyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2548246.png)

![N-(3-hydroxypropyl)-4-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B2548248.png)

![4-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2548249.png)

![(E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2548253.png)

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2548254.png)

![3-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzenesulfonamide](/img/structure/B2548258.png)